diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C18H18Cl2N2O5S2 and its molecular weight is 477.37. The purity is usually 95%.
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Biological Activity
Diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry. Its molecular formula is C18H18Cl2N2O5S2 and it has a molecular weight of 477.37 g/mol. This compound is primarily investigated for its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological activity:
- Molecular Formula: C18H18Cl2N2O5S2
- CAS Number: 864926-87-4
- IUPAC Name: diethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Biological Activity Overview
Research indicates that compounds similar to diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine have demonstrated various biological activities including:
- Antimicrobial Activity: Compounds containing thiophene derivatives have shown promising antimicrobial properties against various bacterial strains.
- Anticancer Potential: Some studies suggest that derivatives of thienopyridine exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Effects: Certain thienopyridines have been reported to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives and their mechanisms of action:
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | , |
Anticancer | Induced apoptosis in cancer cell lines | , |
Anti-inflammatory | Reduced cytokine levels in vitro | , |
Case Study: Anticancer Activity
A study conducted on thienopyridine derivatives demonstrated that they could inhibit the growth of various cancer cell lines through the induction of apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins. This highlights the potential therapeutic applications of diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine in oncology.
The biological activity of diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: Potential interactions with cellular receptors can lead to altered signaling pathways that affect cell proliferation and survival.
Properties
IUPAC Name |
diethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S2/c1-3-26-17(24)13-9-5-6-22(18(25)27-4-2)8-11(9)28-16(13)21-15(23)10-7-12(19)29-14(10)20/h7H,3-6,8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMGLFXFJZACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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